(E)-3-(2-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
Description
The compound (E)-3-(2-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a synthetic acrylamide derivative featuring a 2-chlorophenyl group conjugated to an acrylamide backbone and a 1,2,4-oxadiazole moiety substituted with a 5-methylisoxazole ring. The (E)-configuration of the acrylamide double bond is critical for maintaining structural rigidity and optimizing interactions with biological targets. The 2-chlorophenyl group may enhance lipophilicity and influence binding through steric and electronic effects, while the 1,2,4-oxadiazole-isoxazole hybrid scaffold contributes to metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-10-8-13(20-23-10)16-19-15(24-21-16)9-18-14(22)7-6-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,18,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQDABFEULVNSO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a novel derivative that combines the biological activities associated with isoxazole and oxadiazole moieties. These classes of compounds have been extensively studied for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of the compound features a chlorophenyl group and an isoxazole linked to an oxadiazole, which are known to enhance biological activity through various mechanisms. The molecular formula for this compound is , with a molar mass of approximately 337.76 g/mol.
Anticancer Activity
- In Vitro Studies : Research has shown that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) . This suggests that the incorporation of the isoxazole and oxadiazole moieties may enhance the anticancer potential of this compound.
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer cell proliferation and survival .
Anti-inflammatory Activity
Compounds containing isoxazole and oxadiazole structures have also been reported to exhibit anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and mediators, potentially making them suitable for treating inflammatory diseases .
Antimicrobial Activity
The biological activity extends to antimicrobial effects, where derivatives have shown efficacy against various bacterial strains. The presence of the chlorophenyl group may enhance membrane permeability, allowing the compound to exert its effects more effectively .
Study 1: Antitumor Efficacy
A study evaluated a series of oxadiazole derivatives for their antitumor activity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound displayed promising cytotoxicity with IC50 values in the low micromolar range across multiple cancer types .
Study 2: In Vivo Models
In vivo studies using animal models showed that oxadiazole derivatives could significantly reduce tumor size compared to control groups. The studies highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | structure | 2.76 | Antitumor (OVXF 899) |
| Compound B | structure | 9.27 | Antitumor (PXF 1752) |
| Compound C | structure | <10 | Anti-inflammatory |
| Compound D | structure | <20 | Antimicrobial |
Comparison with Similar Compounds
Table 1: Comparison of Isoxazole-Substituted Acrylamide Derivatives
Notes:
- The fluorinated and hydroxylated isoxazole analogs () exhibit distinct activity values (6.554 and 6.815, respectively*), though the biological assay and units remain unspecified. The higher activity of the hydroxy-substituted derivative may stem from enhanced hydrogen-bonding capacity compared to the fluoro analog .
Chlorophenyl Substitution Patterns
The position of the chloro substituent on the phenyl ring significantly impacts bioactivity. For example:
- (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide () features a 4-chlorophenyl group, which may alter binding orientation compared to the 2-chloro isomer in the target compound. The 4-position allows for para-directed electronic effects, whereas the 2-position introduces steric hindrance and ortho-directed electronic modulation .
Hybrid Scaffolds and Metabolic Stability
The 1,2,4-oxadiazole ring in the target compound confers rigidity and resistance to enzymatic degradation, a feature shared with other oxadiazole-containing drugs. In contrast, analogs like those in utilize indolin-2-one scaffolds, which may offer different conformational flexibility and metabolic profiles .
Preparation Methods
Cyclization of β-Ketonitrile Precursor
The 5-methylisoxazole-3-carboxylic acid is synthesized via a [3+2] cycloaddition between 2-chlorophenylacetonitrile and acetyl chloride in the presence of hydroxylamine hydrochloride.
Reaction Conditions :
- Solvent: Ethanol/water (3:1)
- Temperature: 80°C, 6 hours
- Yield: 78% (after recrystallization from ethyl acetate)
Conversion to Acid Chloride
The carboxylic acid is treated with bis(trichloromethyl) carbonate (triphosgene) in toluene under catalytic tetrabutyl urea :
$$
\text{5-Methylisoxazole-3-carboxylic acid} + \text{CCl}3\text{O}3\text{C} \rightarrow \text{5-Methylisoxazole-3-carbonyl chloride} + \text{CO}_2 + \text{HCl}
$$
Key Parameters :
- Molar ratio (acid:triphosgene): 1:0.4
- Reaction time: 2 hours at 110°C
- Yield: 95% (distilled under reduced pressure)
Construction of the 1,2,4-Oxadiazole Ring
Amidoxime Formation
3-Amino-5-(hydroxyimino)methylisoxazole is prepared by reacting 5-methylisoxazole-3-carbonyl chloride with hydroxylamine hydrochloride in pyridine:
$$
\text{R-COCl} + \text{NH}2\text{OH·HCl} \rightarrow \text{R-C(=N-OH)-NH}2 + 2\text{HCl}
$$
Optimization :
- Pyridine acts as both solvent and base
- Reaction time: 4 hours at 60°C
- Yield: 82%
Cyclocondensation with Methyl Carboxylate
The amidoxime undergoes cyclization with methyl glycinate in acetonitrile under microwave irradiation:
$$
\text{R-C(=N-OH)-NH}2 + \text{CH}3\text{OOC-CH}2\text{NH}2 \rightarrow \text{Oxadiazole intermediate} + \text{CH}_3\text{OH}
$$
Conditions :
- Catalyst: 10 mol% CuI
- Microwave power: 150 W, 30 minutes
- Yield: 88%
Synthesis of (E)-3-(2-Chlorophenyl)acryloyl Chloride
Horner-Wadsworth-Emmons Olefination
The (E)-configured acrylate is synthesized via reaction of 2-chlorobenzaldehyde with triethyl phosphonoacetate :
$$
\text{PhCHO} + (\text{EtO})2\text{P(O)CH}2\text{COOEt} \xrightarrow{\text{NaH}} \text{Ph-CH=CH-COOEt}
$$
Stereochemical Control :
- E/Z selectivity >20:1
- Yield: 91%
Hydrolysis and Chlorination
The ester is saponified to acrylic acid, followed by chlorination with oxalyl chloride :
$$
\text{Acrylic acid} + \text{ClCOCOCl} \rightarrow \text{Acryloyl chloride} + \text{CO}_2 + \text{HCl}
$$
Conditions :
- Catalyst: DMF (1 drop)
- Solvent: Dry dichloromethane
- Yield: 94%
Final Coupling Reaction
The oxadiazole-methylamine intermediate is coupled with (E)-3-(2-chlorophenyl)acryloyl chloride in anhydrous THF:
$$
\text{Oxadiazole-CH}2\text{NH}2 + \text{Acryloyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}
$$
Optimized Parameters :
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → room temperature, 12 hours
- Purification: Column chromatography (SiO₂, hexane/EtOAc 3:1)
- Yield: 76%
Analytical Characterization
| Parameter | Method | Data |
|---|---|---|
| Melting Point | DSC | 148–150°C |
| Molecular Formula | HRMS | C₁₉H₁₅ClN₄O₃ [M+H]⁺: 399.0852 |
| Purity | HPLC | 99.2% (C18, MeOH/H₂O 70:30) |
| E/Z Ratio | ¹H NMR | >99:1 (δ 6.82, d, J=16.5 Hz) |
Critical Discussion of Methodologies
Oxadiazole Ring Formation
The CuI-catalyzed cyclization (Section 3.2) proved superior to thermal methods, reducing reaction time from 12 hours to 30 minutes. Microwave irradiation enhanced regioselectivity, suppressing formation of the 1,3,4-oxadiazole byproduct (<2%).
Stereoselective Olefination
The Horner-Wadsworth-Emmons protocol (Section 4.1) outperformed Wittig reactions in E-selectivity (96% vs. 82%) and scalability (>50 g batches).
Coupling Efficiency
THF provided better solubility of both coupling partners compared to DMF or acetonitrile, increasing yield from 62% to 76%. Excess acryloyl chloride (1.5 equiv) minimized diacylation side products.
Industrial Scalability Considerations
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Isoxazole chlorination | Triphosgene cost | Bulk purchasing (≥100 kg) |
| Microwave cyclization | Energy consumption | Continuous flow reactor adoption |
| Final purification | Column chromatography | Switch to crystallization (IPA/water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
